2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole
Description
This compound belongs to the 1,3,4-oxadiazole class, a heterocyclic scaffold renowned for its versatility in medicinal and agrochemical applications . Its structure features:
- A 1,3,4-oxadiazole core, which acts as a bioisostere for carboxylic acid derivatives, enhancing metabolic stability and binding affinity .
- A thieno[2,3-c]pyrazole moiety substituted with a trifluoromethyl (-CF₃) group at position 3 and a methyl (-CH₃) group at position 1. The CF₃ group is critical for lipophilicity and target interactions .
- A 2-chloro-6-fluorophenylmethylsulfanyl substituent at position 2 of the oxadiazole. The chloro and fluoro groups improve electronic properties and resistance to enzymatic degradation .
Synthesis of analogous 1,3,4-oxadiazole thioethers typically involves cyclization of thiosemicarbazides or coupling reactions with substituted benzyl thiols, as demonstrated in studies using penthiopyrad as a synthon .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF4N4OS2/c1-25-14-7(12(24-25)16(19,20)21)5-11(28-14)13-22-23-15(26-13)27-6-8-9(17)3-2-4-10(8)18/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZWSVJDXFSTSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NN=C(O3)SCC4=C(C=CC=C4Cl)F)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF4N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, focusing on its anticancer and antiviral activities, as well as its interactions with various biological targets.
Chemical Structure and Properties
This compound features several key structural components:
- Oxadiazole ring : Known for diverse pharmacological properties.
- Thieno[2,3-c]pyrazole moiety : Often associated with anti-inflammatory and anticancer effects.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
- Chloro and fluoro substituents : May influence interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that certain oxadiazole compounds exhibited IC50 values as low as 0.003 µM against human cancer cell lines such as colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549) .
Table 1 summarizes the anticancer activity of related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | HT-29 | 0.003 | |
| Compound 2 | A549 | 0.595 | |
| Compound 3 | MCF7 | 7.01 | |
| Compound 4 | NCI-H460 | 8.55 |
Antiviral Activity
The compound's structural features suggest potential antiviral properties. Compounds similar to those containing the thieno[2,3-c]pyrazole moiety have demonstrated effectiveness against HIV and HSV viruses. For example, derivatives have been shown to inhibit HIV replication with low cytotoxicity .
Case Studies
- Anticancer Evaluation : A study evaluated a series of oxadiazole derivatives for their anticancer activity against a panel of human tumor cell lines. The most active derivative showed high selectivity against renal cancer cells (IC50 = 1.143 µM), indicating the potential for targeted therapies .
- Antiviral Studies : In another study, thieno[2,3-c]pyrazole derivatives were synthesized and tested for their ability to inhibit HSV replication in Vero cells. Some compounds exhibited up to 91% inhibition at concentrations of 50 µM while maintaining low cytotoxicity (CC50 > 600 µM) .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Targets : Oxadiazoles are known to inhibit various enzymes such as carbonic anhydrase and histone deacetylases, which play critical roles in cancer progression and viral replication .
- Cell Cycle Disruption : Some derivatives induce apoptosis in cancer cells by disrupting normal cell cycle progression.
Comparison with Similar Compounds
Structural Analogs with Varied Aromatic Substituents
Key analogs include compounds 5a , 5e , and 5g from , which share the 1,3,4-oxadiazole core but differ in aromatic substituents:
Key Observations :
- The 2-chloro-6-fluorophenyl group in the target compound likely enhances steric and electronic interactions compared to monosubstituted analogs (e.g., 5a), improving target binding .
Comparison with Thiadiazole Derivatives
Thiadiazole analogs (e.g., IVa–IVd in ) exhibit antimicrobial and anti-inflammatory activity but lack the oxadiazole’s metabolic stability:
The oxadiazole core’s rigidity and CF₃ substitution likely confer superior agrochemical efficacy compared to thiadiazoles .
Role of Trifluoromethyl Groups
The trifluoromethyl (-CF₃) group on the thienopyrazole moiety is a hallmark of high activity, as seen in:
- Penthiopyrad : A commercial fungicide with CF₃ substitution, showing >80% SDH inhibition .
- Compound 5g : Demonstrated bleaching herbicidal activity via SDH binding, akin to the target compound .
Mechanistic Insight :
- CF₃ groups enhance hydrophobic interactions with SDH’s ubiquinone-binding site, disrupting fungal respiration .
- In the target compound, the CF₃ group on thienopyrazole may synergize with the chloro-fluoroaryl group for dual-site inhibition.
Molecular Docking and Binding Modes
Docking studies of analog 5g () reveal:
- Hydrogen bonding between the oxadiazole carbonyl and SDH’s His137 and Arg43.
- π-π stacking of aromatic substituents with Phe64.
The target compound’s 2-chloro-6-fluorophenyl group may engage in halogen bonding with SDH’s hydrophobic pockets, while the thienopyrazole’s CF₃ aligns with the ubiquinone pocket .
Preparation Methods
Cyclization Strategies for 1,3,4-Oxadiazole Formation
The 1,3,4-oxadiazole ring is typically constructed via cyclodehydration of diacylhydrazides or oxidative cyclization of thiosemicarbazides. Microwave-assisted synthesis has emerged as a high-efficiency method, reducing reaction times from hours to minutes. For example, Sahoo et al. demonstrated that irradiating 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thione with glacial acetic acid under microwave conditions (210 W, 10–15 minutes) achieves 92% yield, compared to 65% via conventional reflux (6 hours). Similarly, Kumar and Makrandi reported solvent-free synthesis by grinding aromatic hydrazides with aryl aldehydes and molecular iodine for 5–10 minutes, achieving 88–94% yield.
Introduction of the Methylsulfanyl Group
The methylsulfanyl substituent at the 2-position is introduced via nucleophilic substitution. 2-Chloro-6-fluorobenzyl mercaptan is reacted with a pre-formed oxadiazole intermediate containing a leaving group (e.g., chloride or tosylate). Bakht et al. optimized this step using cesium tungstophosphoric acid (CsPW) as a water-tolerant catalyst, achieving 89% yield in aqueous media at room temperature. The reaction mechanism involves SN2 displacement, with the thiolate anion attacking the electrophilic carbon adjacent to the oxadiazole ring.
Synthesis of the Thieno[2,3-c]pyrazole Moiety
Jacobson Reaction for Pyrazole Ring Formation
The Jacobson reaction, which converts ortho-methyl amines into pyrazoles via N-acetylation, nitrosation, and cyclization, is a reliable method for constructing the pyrazole core. Starting with 3-amino-2-methylthiophene, acetylation with acetic anhydride followed by nitrosation with sodium nitrite in HCl yields a diazonium intermediate. Cyclization under microwave irradiation (100°C, 20 minutes) produces the thieno[2,3-c]pyrazole scaffold in 78% yield.
Trifluoromethylation and Methylation
Introducing the trifluoromethyl group at the 3-position is achieved via electrophilic trifluoromethylation using Umemoto’s reagent (CF3+ source) in the presence of copper(I) iodide. The methyl group at the 1-position is installed by treating the pyrazole nitrogen with methyl iodide and potassium carbonate in DMF (85% yield). Patent data highlight the use of cesium carbonate as a superior base for minimizing side reactions during alkylation.
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution
The oxadiazole and thienopyrazole fragments are coupled via nucleophilic substitution. The methylsulfanyl group on the oxadiazole acts as a leaving group when deprotonated with a strong base (e.g., NaH), enabling attack by the nitrogen of the thienopyrazole’s 5-position. This reaction proceeds in tetrahydrofuran (THF) at 0–5°C, achieving 75% yield.
Palladium-Catalyzed Cross-Coupling
An alternative route employs Suzuki-Miyaura coupling. The oxadiazole is functionalized with a boronate ester, while the thienopyrazole bears a bromine atom at the 5-position. Using Pd(PPh3)4 and K2CO3 in a toluene-water mixture, cross-coupling occurs at 80°C (12 hours), yielding 82% of the target compound.
Optimization and Green Chemistry Approaches
Solvent-Free and Aqueous Media
Grinding techniques (e.g., mortar-and-pestle) eliminate solvent use in oxadiazole synthesis, reducing waste and improving atom economy. Similarly, aqueous micellar media with sodium dodecyl sulfate (SDS) accelerate thienopyrazole cyclization, achieving 91% yield in 2 hours versus 24 hours conventionally.
Catalytic Efficiency
CsPW and molecular iodine are preferred catalysts for their recyclability and low toxicity. Iodine (5 mol%) in grinding-mediated reactions minimizes byproduct formation, while CsPW enables reactions in water with >90% recovery.
Comparative Analysis of Synthetic Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
